molecular formula C13H16O4 B5732095 2-(4-ethoxyphenyl)-2-oxoethyl propionate

2-(4-ethoxyphenyl)-2-oxoethyl propionate

Cat. No. B5732095
M. Wt: 236.26 g/mol
InChI Key: ZNENUYCVXAXBJC-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-2-oxoethyl propionate, also known as EEPP, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various fields, including pharmaceuticals, agriculture, and materials science. In

Scientific Research Applications

2-(4-ethoxyphenyl)-2-oxoethyl propionate has been studied extensively for its potential applications in pharmaceuticals. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties. In addition, this compound has been studied for its potential use in agriculture as a pesticide and in materials science as a polymer modifier.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-2-oxoethyl propionate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria. In addition, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. However, the effects of this compound on human health are not yet fully understood, and further studies are needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

2-(4-ethoxyphenyl)-2-oxoethyl propionate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it is stable under a wide range of conditions and can be stored for extended periods without significant degradation. However, this compound also has some limitations. It is not water-soluble, which can make it difficult to work with in aqueous solutions. In addition, it can be toxic at high concentrations, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 2-(4-ethoxyphenyl)-2-oxoethyl propionate. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. In addition, further studies are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the development of this compound-based pesticides for use in agriculture. Finally, there is potential for this compound to be used as a polymer modifier in materials science, and further research in this area could lead to the development of new materials with improved properties.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various fields, including pharmaceuticals, agriculture, and materials science. Its synthesis method has been optimized, and it has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in these areas and to develop new applications for this compound.

Synthesis Methods

The synthesis of 2-(4-ethoxyphenyl)-2-oxoethyl propionate involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with propionic anhydride to yield this compound. This synthesis method has been optimized by various researchers, and the yield of this compound has been improved significantly.

properties

IUPAC Name

[2-(4-ethoxyphenyl)-2-oxoethyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-13(15)17-9-12(14)10-5-7-11(8-6-10)16-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNENUYCVXAXBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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